molecular formula C13H15N3O2 B12618353 N-{2-[(4-Aminobut-2-yn-1-yl)amino]-2-oxoethyl}benzamide CAS No. 918871-71-3

N-{2-[(4-Aminobut-2-yn-1-yl)amino]-2-oxoethyl}benzamide

Cat. No.: B12618353
CAS No.: 918871-71-3
M. Wt: 245.28 g/mol
InChI Key: RGJMRNJEHINADD-UHFFFAOYSA-N
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Description

N-{2-[(4-Aminobut-2-yn-1-yl)amino]-2-oxoethyl}benzamide is a synthetic benzamide derivative intended for Research Use Only. It is strictly for laboratory applications and not for diagnostic, therapeutic, or personal use. The molecular structure of this compound, which features a benzamide core linked to an amino-alkyne chain, suggests its potential utility as a biochemical building block or intermediate in organic synthesis. The presence of the alkyne group may make it a candidate for click chemistry applications, such as the synthesis of more complex molecules or bioconjugation. Researchers are encouraged to investigate its specific properties, including its potential as a scaffold in drug discovery or as a precursor for chemical probe development. Specific research applications, detailed mechanism of action, and biological targets for this compound are not yet well-characterized in the available scientific literature and require further experimental validation by qualified researchers.

Properties

CAS No.

918871-71-3

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

N-[2-(4-aminobut-2-ynylamino)-2-oxoethyl]benzamide

InChI

InChI=1S/C13H15N3O2/c14-8-4-5-9-15-12(17)10-16-13(18)11-6-2-1-3-7-11/h1-3,6-7H,8-10,14H2,(H,15,17)(H,16,18)

InChI Key

RGJMRNJEHINADD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NCC#CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-Aminobut-2-yn-1-yl)amino]-2-oxoethyl}benzamide typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobut-2-yn-1-amine with benzoyl chloride under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-Aminobut-2-yn-1-yl)amino]-2-oxoethyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminobutynyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or aminobutynyl derivatives.

Scientific Research Applications

N-{2-[(4-Aminobut-2-yn-1-yl)amino]-2-oxoethyl}benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-{2-[(4-Aminobut-2-yn-1-yl)amino]-2-oxoethyl}benzamide involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular pathways, modulating signal transduction and gene expression .

Comparison with Similar Compounds

Data Tables

Compound Name Key Structural Feature Molecular Weight (g/mol) Biological Activity Key Finding Reference
N-{2-[(4-Aminobut-2-yn-1-yl)amino]-2-oxoethyl}benzamide Alkyne-amine side chain ~230 (estimated) Inferred antimicrobial/anticancer Flexible side chain may enhance cell uptake
N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs Substituted benzyl group Varies Pancreatic β-cell modulation Electron-withdrawing substituents boost activity
Compound 4 (2-azetidinone derivative) β-lactam ring Not specified Antimicrobial Most potent in series (pMICam = 1.86 µM/mL)
BTC-h (benzothiazole derivative) 6-methylbenzothiazole Not specified Antimicrobial Less active against Gram-positive bacteria
4-Amino-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide Fluorophenyl group 287.29 Not specified Fluorine enhances lipophilicity

Biological Activity

N-{2-[(4-Aminobut-2-yn-1-yl)amino]-2-oxoethyl}benzamide, also known by its CAS number 918871-71-3, is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The molecular structure of this compound is represented by the following formula:

  • Molecular Formula : C13H15N3O2
  • Molecular Weight : 245.28 g/mol
  • IUPAC Name : N-[2-(4-aminobut-2-ynylamino)-2-oxoethyl]benzamide

The compound features a benzamide moiety linked to a 2-oxoethyl group, which is further substituted with an aminobutynyl group. This unique structure may contribute to its biological activity.

Research indicates that compounds similar to this compound exhibit protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress. ER stress is a significant factor in diabetes pathogenesis, leading to β-cell dysfunction and apoptosis .

2. Protective Effects Against ER Stress

A study highlighted the development of analogs that protect β-cells from ER stress-induced death. Notably, a derivative showed maximal activity with an EC50 value of 0.1 ± 0.01 μM, indicating high potency in promoting cell viability under stress conditions .

CompoundMaximum Activity (%)EC50 (μM)
WO5m1000.1 ± 0.01
Compound 5a4518.6 ± 4

This table summarizes the protective effects of various compounds related to the benzamide scaffold against ER stress.

3. Potential Applications

The biological activity of this compound suggests potential applications in treating diabetes and other metabolic disorders characterized by β-cell dysfunction. The ability to enhance cell viability under stress conditions could lead to new therapeutic strategies for managing diabetes.

Case Study: β-cell Protection

In a controlled laboratory setting, INS-1 cells (a model for pancreatic β-cells) were treated with various concentrations of this compound analogs alongside tunicamycin (Tm), an ER stress inducer. The results demonstrated that specific derivatives significantly improved cell viability compared to controls treated only with Tm.

Study Findings

Research has focused on structure-activity relationships (SAR) to optimize the efficacy of benzamide derivatives:

  • Modification Impact : Substitutions on the benzamide scaffold were systematically varied to assess their impact on biological activity.
    • Compounds with electron-donating groups generally exhibited enhanced protective effects.
  • Solubility Considerations : Improved water solubility was noted in some derivatives, which is crucial for bioavailability in therapeutic applications .

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